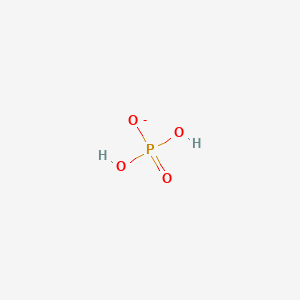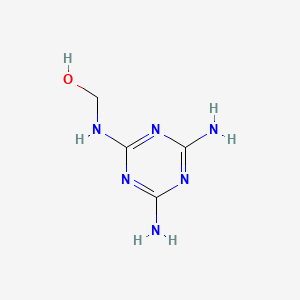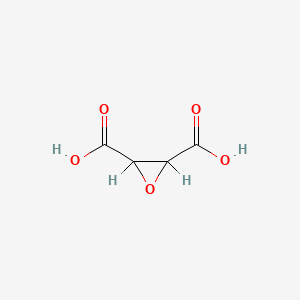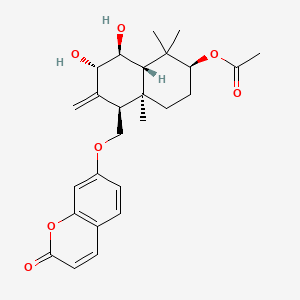
Dihydrogen phosphate
Übersicht
Beschreibung
Dihydrogenphosphate is an inorganic ion with the chemical formula H₂PO₄⁻. It is a monovalent anion derived from phosphoric acid, where one of the three hydroxyl groups has been deprotonated. This compound is commonly found in various natural systems and is widely used in food processing, pharmaceuticals, and agriculture .
Wissenschaftliche Forschungsanwendungen
Dihydrogenphosphate has a wide range of applications in scientific research:
- Chemistry : Used as a buffering agent in various chemical reactions and analytical procedures.
- Biology : Employed in cell culture media and as a component of phosphate-buffered saline (PBS).
- Medicine : Utilized in pharmaceuticals as a laxative and in combination therapies for treating inflammation, certain cancers, and ulcers .
- Industry : Applied in food processing as an emulsifying agent, neutralizing agent, and leavening agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydrogenphosphate can be synthesized through the neutralization of phosphoric acid (H₃PO₄) with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction typically occurs in an aqueous solution and can be represented as follows:
H3PO4+NaOH→NaH2PO4+H2O
Industrial Production Methods
Industrial production of dihydrogenphosphate often involves the reaction of phosphoric acid with sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). The process is carried out in large reactors with controlled temperature and pH to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrogenphosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid and can donate a proton to form phosphate (PO₄³⁻).
Neutralization Reactions: Reacts with strong bases to form salts such as sodium dihydrogen phosphate (NaH₂PO₄).
Hydrolysis: Can hydrolyze to form phosphoric acid and water.
Common Reagents and Conditions
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Acids: Hydrochloric acid (HCl)
Conditions: Aqueous solutions, controlled pH, and temperature
Major Products Formed
- Sodium this compound (NaH₂PO₄)
- Potassium this compound (KH₂PO₄)
- Phosphoric Acid (H₃PO₄)
Wirkmechanismus
Dihydrogenphosphate exerts its effects primarily through its role as a buffering agent. It helps maintain pH stability in various biological and chemical systems by donating or accepting protons. In biological systems, it interacts with enzymes and other proteins to regulate metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphate (PO₄³⁻)
- Monohydrogen Phosphate (HPO₄²⁻)
- Phosphoric Acid (H₃PO₄)
Uniqueness
Dihydrogenphosphate is unique due to its intermediate position in the acid-base equilibrium of phosphoric acid. It acts as both a conjugate base to phosphoric acid and a conjugate acid to phosphate, making it a versatile buffering agent in various applications .
Eigenschaften
CAS-Nummer |
14066-20-7 |
|---|---|
Molekularformel |
H2O4P- |
Molekulargewicht |
96.987 g/mol |
IUPAC-Name |
dihydrogen phosphate |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |
InChI-Schlüssel |
NBIIXXVUZAFLBC-UHFFFAOYSA-M |
SMILES |
OP(=O)(O)[O-] |
Kanonische SMILES |
OP(=O)(O)[O-] |
Andere CAS-Nummern |
29505-79-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphtho[1,2-b]furan](/img/structure/B1202928.png)





![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)



![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)
